molecular formula C17H16Cl2N6O2S B4579899 N-{[(2-butyl-2H-tetrazol-5-yl)amino]carbonothioyl}-5-(2,3-dichlorophenyl)-2-furamide

N-{[(2-butyl-2H-tetrazol-5-yl)amino]carbonothioyl}-5-(2,3-dichlorophenyl)-2-furamide

Cat. No. B4579899
M. Wt: 439.3 g/mol
InChI Key: HRWQBBPCUAEGLR-UHFFFAOYSA-N
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Description

The study and development of complex organic molecules, such as N-{[(2-butyl-2H-tetrazol-5-yl)amino]carbonothioyl}-5-(2,3-dichlorophenyl)-2-furamide , play a crucial role in various scientific and industrial fields. These compounds often exhibit unique physical and chemical properties that can be leveraged for diverse applications, excluding direct drug use and dosage considerations.

Synthesis Analysis

Synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. For example, the synthesis of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was achieved through reactions characterized by IR, 1H and C-NMR, mass spectrometry, and elemental analysis, showcasing a typical pathway for synthesizing related compounds (Saeed, Rashid, Bhatti, & Jones, 2010).

Molecular Structure Analysis

The crystal structure of complex molecules provides insights into their molecular geometry, bonding patterns, and potential reactivity. For instance, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide revealed a strong intramolecular hydrogen bond, indicating how structural features can influence the chemical behavior of similar compounds (Saeed, Rashid, Bhatti, & Jones, 2010).

Chemical Reactions and Properties

The reactivity of complex organic molecules with various reagents can lead to a wide range of products, providing insights into their chemical properties. For example, the reaction between substituted benzylidenemalononitriles and amino compounds to yield pyrimidine derivatives illustrates the type of chemical reactions these compounds might undergo (Youssef, 2009).

Scientific Research Applications

Synthesis and Chemical Reactivity

Research has explored the synthesis and reactivity of various heterocyclic compounds, highlighting methodologies that could be applicable to N-{[(2-butyl-2H-tetrazol-5-yl)amino]carbonothioyl}-5-(2,3-dichlorophenyl)-2-furamide. For example, Aleksandrov et al. (2017) discussed the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent transformation into a thioamide, which could offer insights into the synthesis pathways of similar compounds Aleksandrov & El’chaninov, 2017.

Potential Anticancer Applications

Yılmaz et al. (2015) synthesized derivatives showing proapoptotic activity against melanoma cell lines, indicating the potential of structurally related compounds in cancer therapy Yılmaz et al., 2015. This suggests that N-{[(2-butyl-2H-tetrazol-5-yl)amino]carbonothioyl}-5-(2,3-dichlorophenyl)-2-furamide and its analogs could be explored for their anticancer properties.

Antimicrobial Activity

Mabkhot et al. (2016) investigated the antimicrobial activity of novel armed thiophene derivatives, demonstrating the potential of heterocyclic compounds in developing new antimicrobial agents Mabkhot et al., 2016. This area could be relevant for N-{[(2-butyl-2H-tetrazol-5-yl)amino]carbonothioyl}-5-(2,3-dichlorophenyl)-2-furamide in addressing resistance to existing antibiotics.

Material Science and Organic Electronics

The research into the synthesis and characterization of highly twisted fluorescent monocyclic heterocycles by Yamaguchi et al. (2015) could point towards the application of similar compounds in the field of organic electronics and photophysical materials Yamaguchi et al., 2015.

properties

IUPAC Name

N-[(2-butyltetrazol-5-yl)carbamothioyl]-5-(2,3-dichlorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N6O2S/c1-2-3-9-25-23-16(22-24-25)21-17(28)20-15(26)13-8-7-12(27-13)10-5-4-6-11(18)14(10)19/h4-8H,2-3,9H2,1H3,(H2,20,21,23,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWQBBPCUAEGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1N=C(N=N1)NC(=S)NC(=O)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-butyl-2H-tetrazol-5-yl)carbamothioyl]-5-(2,3-dichlorophenyl)furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[(2-butyl-2H-tetrazol-5-yl)amino]carbonothioyl}-5-(2,3-dichlorophenyl)-2-furamide
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N-{[(2-butyl-2H-tetrazol-5-yl)amino]carbonothioyl}-5-(2,3-dichlorophenyl)-2-furamide
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N-{[(2-butyl-2H-tetrazol-5-yl)amino]carbonothioyl}-5-(2,3-dichlorophenyl)-2-furamide
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N-{[(2-butyl-2H-tetrazol-5-yl)amino]carbonothioyl}-5-(2,3-dichlorophenyl)-2-furamide
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N-{[(2-butyl-2H-tetrazol-5-yl)amino]carbonothioyl}-5-(2,3-dichlorophenyl)-2-furamide

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